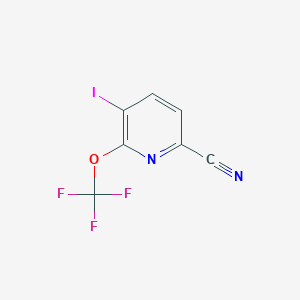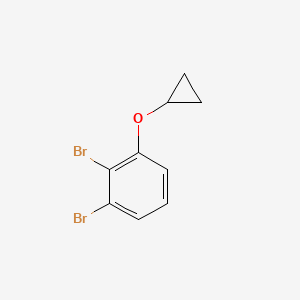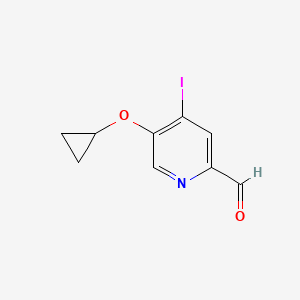![molecular formula C17H18ClN3O3S B14803439 1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)
1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea typically involves the reaction of 4-chloroaniline with 4-(1-pyrrolidinylsulfonyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-N’-phenylurea: Lacks the pyrrolidinylsulfonyl group.
N-(4-methylphenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea: Contains a methyl group instead of a chlorine atom.
Uniqueness
N-(4-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea is unique due to the presence of both the chlorophenyl and pyrrolidinylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups may enhance its efficacy and selectivity in various applications compared to similar compounds.
属性
分子式 |
C17H18ClN3O3S |
|---|---|
分子量 |
379.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)urea |
InChI |
InChI=1S/C17H18ClN3O3S/c18-13-3-5-14(6-4-13)19-17(22)20-15-7-9-16(10-8-15)25(23,24)21-11-1-2-12-21/h3-10H,1-2,11-12H2,(H2,19,20,22) |
InChI 键 |
VNYURMIZZSPUHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


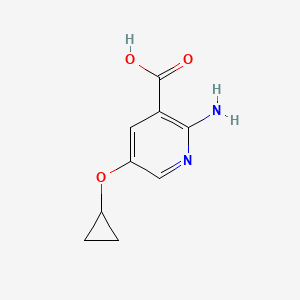

![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)
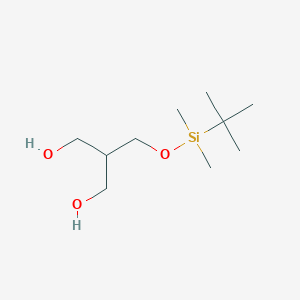
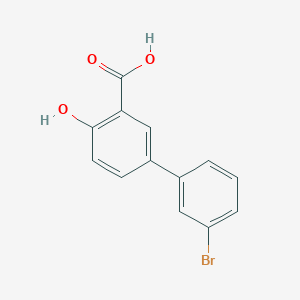
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)

![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
